2-Benzothiazoleacetyl chloride

Description

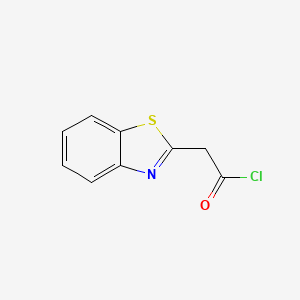

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXXZBQCAQIFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288628 | |

| Record name | (1,3-Benzothiazol-2-yl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500532-59-2 | |

| Record name | (1,3-Benzothiazol-2-yl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzothiazoleacetyl Chloride and Analogous Benzothiazole Acetyl Chlorides

Direct Synthesis Routes to 2-Benzothiazoleacetyl Chloride

The most straightforward method for preparing this compound involves the direct conversion of a carboxylic acid precursor.

Reaction of Carboxylic Acid Precursors with Chlorinating Agents

This compound is typically synthesized from its corresponding carboxylic acid, 2-benzothiazoleacetic acid. This transformation is achieved using a variety of chlorinating agents. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemistrysteps.comchemguide.co.uk The reaction with thionyl chloride is widely used and proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. libretexts.org This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. chemguide.co.ukyoutube.com

Similarly, phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.uk Phosphorus trichloride (B1173362) (PCl₃) can also be employed, producing phosphoric(III) acid as a byproduct. chemguide.co.uk

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl |

| Phosphorus trichloride | PCl₃ | H₃PO₃ |

Optimization of Reaction Conditions for Chloride Formation

The efficiency of the conversion to this compound is dependent on the reaction conditions. For instance, the reaction of 2-(4-aminophenyl)benzothiazole with thionyl chloride has been carried out in toluene (B28343) or dichloromethane (B109758) (DCM). nih.gov To ensure the complete removal of excess thionyl chloride, which is crucial for subsequent reactions, the reaction mixture is often condensed to an oily residue and then subjected to several vacuum distillation cycles. nih.gov The choice of solvent and temperature can significantly impact the yield and purity of the final product.

Synthesis of Chloroacetylated Benzothiazole (B30560) Derivatives as Precursors or Related Compounds

In many synthetic pathways, chloroacetylated benzothiazole derivatives serve as important intermediates or are the target compounds themselves.

Chloroacetylation of Aminobenzothiazole Derivatives

The chloroacetylation of aminobenzothiazole derivatives is a common strategy. For example, 2-aminobenzothiazole (B30445) can be reacted with chloroacetyl chloride to produce N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. nih.govresearchgate.net This reaction is often performed in a suitable solvent like acetone (B3395972), chloroform (B151607), or dry benzene (B151609), and may be conducted at low temperatures (0 °C) or under reflux. nih.govimpactfactor.orgjocpr.comscispace.com The addition of a base, such as triethylamine (B128534) or pyridine (B92270), is often necessary to neutralize the HCl generated during the reaction. jocpr.comevitachem.com

Similarly, substituted aminobenzothiazoles, such as 6-alkoxy-2-aminobenzothiazoles, can be treated with chloroacetyl chloride in acetone at room temperature to yield the corresponding 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives. nih.gov Another example involves the reaction of 2-aminobenzothiazole-6-carboxylic acid with chloroacetyl chloride in chloroform in the presence of potassium carbonate to yield 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid. nih.govnih.gov

Table 2: Examples of Chloroacetylation of Aminobenzothiazoles

| Starting Material | Reagent | Product |

| 2-Aminobenzothiazole | Chloroacetyl chloride | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide |

| 6-Alkoxy-2-aminobenzothiazoles | Chloroacetyl chloride | 2-Chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide |

| 2-Aminobenzothiazole-6-carboxylic acid | Chloroacetyl chloride | 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid |

Multi-step Synthetic Strategies for Benzothiazoleacetyl Frameworks

More complex benzothiazoleacetyl frameworks often require multi-step synthetic sequences. vapourtec.comrsc.orgyoutube.com One approach involves the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, sometimes under microwave irradiation, to form 2-chloromethyl-benzothiazole. mdpi.com

In another multi-step synthesis, 2-aminobenzothiazole is first reacted with chloroacetyl chloride to form an intermediate, which is then further modified. For instance, (1'-chloroacetyl)-2-aminobenzothiazole can be reacted with hydrazine (B178648) hydrate (B1144303) to yield (1'-hydrazinoacetyl)-2-aminobenzothiazole, which can then be used to build more complex heterocyclic systems. scispace.com Similarly, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid can be converted to its corresponding hydrazide, which then serves as a precursor for other derivatives. nih.govnih.gov These multi-step approaches offer the flexibility to introduce a variety of functional groups onto the benzothiazole scaffold. researchgate.net

Mechanistic Insights into Benzothiazole Acyl Chloride Formation

The formation of an acyl chloride from a carboxylic acid, such as 2-benzothiazoleacetic acid, using thionyl chloride follows a well-established nucleophilic acyl substitution mechanism. libretexts.org

The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride. chemistrysteps.comlibretexts.orgyoutube.com This step forms a protonated acyl chlorosulfite intermediate. libretexts.org The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling a chloride ion. youtube.com The chloride ion, a good nucleophile, then attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate which subsequently breaks down to yield the final acyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.orgyoutube.com The resonance stabilization of the intermediate where the carbonyl oxygen attacks, rather than the hydroxyl oxygen, makes this pathway more favorable. chemistrysteps.com

Chemical Reactivity and Reaction Mechanisms of 2 Benzothiazoleacetyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The principal reaction pathway for 2-benzothiazoleacetyl chloride is nucleophilic acyl substitution. masterorganicchemistry.com This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. libretexts.orglibretexts.org The general susceptibility of acyl chlorides to nucleophilic attack makes this compound a valuable intermediate for synthesizing a variety of benzothiazole (B30560) derivatives. chemistrysteps.com

Formation of Esters

This compound readily reacts with alcohols in a process known as esterification to form the corresponding esters. evitachem.comvulcanchem.com This reaction typically proceeds by heating the acyl chloride with an alcohol. chemguide.co.uk The reaction can be catalyzed by a weak base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. evitachem.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. chemguide.co.uk

This reaction is a standard method for converting acyl chlorides to esters. chemistrysteps.com For instance, the reaction of this compound with various alcohols would yield the corresponding 2-benzothiazoleacetate esters.

Table 1: Representative Esterification Reactions of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Product |

| This compound | Methanol (B129727) | Methyl 2-benzothiazoleacetate |

| This compound | Ethanol (B145695) | Ethyl 2-benzothiazoleacetate |

| This compound | Isopropanol | Isopropyl 2-benzothiazoleacetate |

Amidation Reactions and Formation of N-Substituted Benzothiazole Acetamides

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides, specifically N-substituted benzothiazole acetamides. vulcanchem.comlibretexts.org This amidation reaction is a common and efficient method for creating amide bonds. commonorganicchemistry.com The reaction is typically carried out by treating the acyl chloride with the amine, often in the presence of a base like triethylamine (B128534) or pyridine to scavenge the HCl produced. commonorganicchemistry.comarabjchem.org

Research has demonstrated the synthesis of various N-substituted benzothiazole acetamides through this route. For example, substituted N-benzothiazole-2-yl-acetamides have been synthesized by reacting substituted 2-aminobenzothiazoles with chloroacetyl chloride. arabjchem.org Another study describes the synthesis of a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which begins with the reaction of 2-aminobenzothiazole (B30445) and chloroacetylchloride. researchgate.net

Table 2: Examples of Amidation Reactions

| Reactant 1 | Amine | Base | Product | Reference |

| Chloroacetyl chloride | Substituted 1,3-benzothiazole-2-yl phenyl methyl amine | Triethylamine | Substituted N-benzothiazole-2-yl-amide | arabjchem.org |

| Chloroacetyl chloride | 2-Aminobenzothiazole | Diethyl amine | N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | researchgate.net |

| Chloroacetyl chloride | Substituted anilines | Acetic acid or Triethylamine | N-aryl chloroacetamides | researchgate.net |

The general mechanism involves the nucleophilic nitrogen of the amine attacking the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. libretexts.org

Synthesis of Acid Anhydrides

This compound can react with a carboxylate salt, the conjugate base of a carboxylic acid, to form an acid anhydride. masterorganicchemistry.compressbooks.pub This nucleophilic acyl substitution reaction is a standard method for preparing both symmetrical and unsymmetrical acid anhydrides. pressbooks.publibretexts.org The reaction involves the carboxylate anion acting as the nucleophile, attacking the carbonyl carbon of the acyl chloride. masterorganicchemistry.com The subsequent elimination of the chloride ion yields the acid anhydride. pressbooks.pub While the chemistry of acid anhydrides is similar to that of acid chlorides, they are generally less reactive. pressbooks.pub

Table 3: General Reaction for Acid Anhydride Synthesis

| Reactant 1 | Reactant 2 (Carboxylate) | Product |

| This compound | Sodium acetate | Acetic 2-benzothiazoleacetic anhydride |

| This compound | Sodium benzoate | Benzoic 2-benzothiazoleacetic anhydride |

Reactions with Carbon-Based Nucleophiles

This compound also reacts with strong carbon-based nucleophiles, such as Grignard and Gilman reagents. chemistrysteps.com These reactions are significant for forming new carbon-carbon bonds. pressbooks.pub

Grignard Reagent Additions

Grignard reagents (R-MgX) are potent nucleophiles that react with acyl chlorides. libretexts.org However, the reaction with acyl chlorides is difficult to control. The initial nucleophilic acyl substitution forms a ketone. msu.edu Since ketones are also reactive towards Grignard reagents, a second equivalent of the Grignard reagent typically adds to the newly formed ketone in a nucleophilic addition reaction, ultimately producing a tertiary alcohol after an aqueous workup. pressbooks.pubchemistrysteps.com Therefore, reacting this compound with a Grignard reagent would be expected to yield a tertiary alcohol where two identical alkyl or aryl groups from the Grignard reagent have been added.

Electrophilic Acylation Reactions

The acyl chloride group in this compound is a reactive electrophile, readily participating in acylation reactions.

This compound can undergo Friedel-Crafts acylation with various aromatic compounds in the presence of a Lewis acid catalyst. This reaction introduces the 2-benzothiazoleacetyl group onto the aromatic ring. The reactivity of the aromatic substrate is a key factor, with electron-rich aromatic systems being more susceptible to acylation. The traditional synthesis pathway for many benzothiazole scaffolds involves the condensation reactions of 2-aminothiophenol (B119425) with carboxylic acid derivatives, including acyl chlorides. researchgate.net

General Reaction: 2-Benzothiazole-CH₂COCl + Ar-H (in the presence of a Lewis acid) → 2-Benzothiazole-CH₂CO-Ar + HCl

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

Intramolecular cyclization reactions involving the this compound moiety can lead to the formation of more complex heterocyclic systems. These reactions are often promoted by specific reagents or conditions that facilitate the ring closure. For instance, intramolecular cyclization of related benzothiazole derivatives can be achieved through various catalytic systems. organic-chemistry.orgrsc.org In some cases, cyclization can be promoted by the formation of a ketocarbene intermediate through the catalytic decomposition of a related diazoketone. lew.ro Gold-catalyzed intramolecular cyclization of alkyne-containing diazo compounds has also been reported to form polycarbocyclic frameworks. nih.gov

Metal-Catalyzed Transformations Involving the Acyl Chloride Moiety

The acyl chloride functional group of this compound can participate in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are some of the most versatile methods in synthetic organic chemistry. nih.govsigmaaldrich.com While aryl chlorides have historically been challenging substrates compared to bromides and iodides, significant advancements have been made using bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands. nih.govnih.govtcichemicals.com

Suzuki-Miyaura Coupling: This reaction couples the acyl chloride (after conversion to a suitable derivative) or a halide on the benzothiazole ring with an organoboron compound. tcichemicals.comnih.govorganic-chemistry.orgrsc.org The reaction typically requires a palladium catalyst, a base, and a suitable ligand. tcichemicals.comorganic-chemistry.org Ligand-free Suzuki-Miyaura coupling has also been developed for sterically hindered substrates. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and can be adapted for acyl chlorides. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org It traditionally uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgrsc.org

Heck Coupling: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. While typically applied to aryl and vinyl halides, related transformations with acyl chlorides can occur under specific conditions.

Stille Coupling: This reaction couples an organotin compound with an sp²-hybridized organic halide. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

A summary of representative palladium-catalyzed coupling reactions is provided in the table below.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base, ligand | Biaryl or vinyl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne or enyne |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Stille | Organotin compound | Pd catalyst | Biaryl or vinyl derivative |

This table provides a generalized overview. Specific conditions for this compound may vary.

Besides palladium, other transition metals can catalyze reactions involving the acyl chloride or the benzothiazole core.

Copper-Catalyzed Reactions: Copper catalysts, often in conjunction with diamine ligands, are effective for various cross-coupling reactions. nih.govrsc.org They can be used in C-N and C-O bond formation and in reactions like the Sonogashira coupling as a co-catalyst. wikipedia.orglibretexts.orgnih.gov Copper catalysis can also be influenced by redox-active ligands. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for their utility in various organic transformations, including cycloaddition reactions and C-H functionalization. e-bookshelf.demdpi.comrsc.org For instance, rhodium(III) complexes have been used for the hydroamination of alkynes. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a more economical alternative to palladium for certain cross-coupling reactions, including Sonogashira and Suzuki-Miyaura couplings, especially with less reactive aryl chlorides. tcichemicals.comwikipedia.org

Reduction Chemistry of this compound

The acyl chloride group of this compound can be selectively reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. chemistrysteps.comorgoreview.com Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is a common reagent for this transformation, as it reacts more rapidly with acyl chlorides than with the resulting aldehyde, especially at low temperatures like -78°C. chemistrysteps.comorgoreview.commasterorganicchemistry.com Another classic method is the Rosenmund reduction, which uses a poisoned palladium catalyst (e.g., Pd on BaSO₄) and hydrogen gas to convert the acyl chloride to an aldehyde. masterorganicchemistry.combyjus.comacsgcipr.org

Reduction to Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride all the way to the corresponding primary alcohol, 2-(benzothiazol-2-yl)ethan-1-ol. chemistrysteps.com These reactions typically proceed through an aldehyde intermediate which is immediately further reduced. chemistrysteps.com

A summary of the reduction outcomes is presented in the table below.

| Product | Reagent | Typical Conditions |

| 2-Benzothiazoleacetaldehyde | Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) | Low temperature (e.g., -78°C) |

| 2-Benzothiazoleacetaldehyde | Rosenmund Catalyst (Pd/BaSO₄, H₂) | Hydrogen atmosphere, often with a catalyst poison |

| 2-(Benzothiazol-2-yl)ethan-1-ol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |

| 2-(Benzothiazol-2-yl)ethan-1-ol | Sodium borohydride (NaBH₄) | Protic solvent (e.g., ethanol) |

Spectroscopic and Advanced Analytical Characterization of 2 Benzothiazoleacetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method, offering unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique used to determine the structure of organic compounds by providing information about the different types of protons and their immediate chemical environments. A ¹H NMR spectrum of 2-Benzothiazoleacetyl chloride would be expected to display distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) moiety and the aliphatic protons of the acetyl chloride group.

The benzothiazole ring contains four protons on the benzene (B151609) portion, which would typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (multiplicities) of these protons are influenced by their position and coupling to adjacent protons. The methylene (B1212753) protons (-CH₂-) of the acetyl group are situated between the electron-withdrawing benzothiazole ring and the even more strongly electron-withdrawing carbonyl chloride group. This environment would cause their signal to appear as a singlet at a downfield position, likely in the range of δ 4.5 - 5.0 ppm. The integration of this signal would correspond to two protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.30 - 8.20 | Multiplet | 4H | Aromatic Protons (Benzothiazole ring) |

| 4.70 | Singlet | 2H | Methylene Protons (-CH₂COCl) |

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, one would anticipate signals for each unique carbon atom.

The carbon atoms of the benzothiazole ring typically resonate in the range of δ 120-155 ppm. The carbon atom at the junction of the thiazole (B1198619) and benzene rings (C-3a and C-7a) and the carbon atom flanked by the nitrogen and sulfur atoms (C-2) would have characteristic chemical shifts. The carbonyl carbon (-C=O) of the acid chloride is highly deshielded due to the electronegativity of the oxygen and chlorine atoms, and its signal would be expected to appear significantly downfield, typically in the region of δ 168-172 ppm. The methylene carbon (-CH₂-) signal would likely be observed around δ 45-55 ppm.

| Chemical Shift (ppm) | Assignment |

|---|---|

| 168 - 172 | Carbonyl Carbon (-COCl) |

| 120 - 155 | Aromatic & Thiazole Carbons (Benzothiazole ring) |

| 45 - 55 | Methylene Carbon (-CH₂-) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be invaluable for tracing the connectivity of the protons on the aromatic ring, helping to assign their specific positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlation). This would allow for the definitive assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts. libretexts.orgemerypharma.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule. For this compound, several key absorption bands would be expected to confirm its structure. researchgate.net

The most diagnostic absorption would be the strong stretching vibration of the carbonyl group (C=O) of the acid chloride, which typically appears at a high wavenumber, around 1800 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, between 600 and 800 cm⁻¹. The benzothiazole ring itself gives rise to a series of characteristic absorptions, including C=N stretching near 1615 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations just above 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1800 | C=O Stretch | Acid Chloride |

| ~1615 | C=N Stretch | Thiazole |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| ~750 | C-Cl Stretch | Acid Chloride |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It is based on the inelastic scattering of photons, and vibrations that result in a change in polarizability are Raman active. While no specific Raman data for this compound are readily available in the literature, the expected spectral features can be inferred.

Symmetrical vibrations and bonds involving less polar functional groups often produce strong signals in Raman spectra. Therefore, the aromatic C=C stretching vibrations of the benzothiazole ring are expected to be prominent. The C-S stretching vibration within the thiazole ring, which can be weak in FTIR, is often more easily observed in Raman spectra. The C=O stretch of the acid chloride would also be present, although generally less intense than in the corresponding FTIR spectrum. The application of Raman spectroscopy would thus be a valuable component in the full vibrational characterization of this compound.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of this compound. nih.gov It operates by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. msu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula as C₉H₆ClNOS. evitachem.com The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental formulas is a key advantage over conventional mass spectrometry. bioanalysis-zone.com For instance, HRMS can differentiate between compounds with very close molecular weights by measuring their exact masses. bioanalysis-zone.com

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆ClNOS |

| Calculated Molecular Weight | ~215.67 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) or other soft ionization techniques |

This table presents theoretical data based on the compound's structure.

Tandem Mass Spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis to probe the fragmentation of a selected ion. nih.govwikipedia.org In a typical MS/MS experiment, the molecular ion of this compound is first isolated. wikipedia.org This "precursor ion" is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov The resulting "product ions" are then analyzed by a second mass spectrometer, generating a fragmentation pattern. wikipedia.org

This fragmentation pattern provides a wealth of structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the acyl chloride group and fragmentation of the benzothiazole ring. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with an M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.ukdocbrown.info

Table 2: Predicted Fragmentation Pattern of this compound from MS/MS

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Lost Neutral Fragment |

| 215/217 | 179 | HCl |

| 215/217 | 135 | COCl |

| 215/217 | 108 | C₂H₂OCl |

This table illustrates hypothetical fragmentation data based on common fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the benzothiazole ring system.

The benzothiazole moiety contains both π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are typically of high intensity, result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. libretexts.org The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the sulfur or nitrogen atom) to an antibonding π* orbital. libretexts.org The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. uobabylon.edu.iq

Table 3: Typical UV-Vis Absorption Data for Benzothiazole Derivatives

| Transition Type | Approximate Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | 250-300 nm | High |

| n → π | >300 nm | Low |

This table shows representative data for the benzothiazole chromophore; specific values for this compound may vary.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. japsonline.com A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. japsonline.comjocpr.com Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities or starting materials. japsonline.com

Table 4: Example HPLC Method Parameters for Analysis of a Benzothiazole Derivative

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table provides a general example of HPLC conditions; specific parameters would need to be optimized for this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself might have limited thermal stability, GC can be employed for the analysis of volatile impurities or for monitoring reactions involving more volatile precursors or byproducts. epa.gov In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte. nih.gov A GC method would typically involve a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. japsonline.comderpharmachemica.com

Table 5: General GC Method Parameters

| Parameter | Condition |

| Column | DB-5 or similar non-polar capillary column |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature Program | Optimized for separation of analytes |

This table outlines general GC parameters that would be adapted for a specific analysis involving this compound or related volatile compounds.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed to monitor the progress of the synthesis of this compound from its precursor, 2-benzothiazoleacetic acid. This method allows for a rapid, qualitative assessment of the consumption of the starting material and the formation of the product.

Challenges in Direct TLC Monitoring

Directly monitoring the conversion of 2-benzothiazoleacetic acid to this compound via TLC presents significant challenges. Acid chlorides are highly reactive species and are susceptible to hydrolysis back to the corresponding carboxylic acid on the surface of the silica (B1680970) gel plate, which is inherently acidic and contains adsorbed water. researchgate.netsciencemadness.orgreddit.comechemi.com This instability can lead to misleading TLC results, often showing a persistent spot corresponding to the starting material even when the reaction has proceeded to completion. researchgate.netsciencemadness.org

Indirect Monitoring via Esterification

To circumvent the instability of the acid chloride on the TLC plate, an indirect monitoring method is employed. This technique involves quenching a small aliquot of the reaction mixture with a simple alcohol, such as methanol (B129727) or ethanol (B145695). researchgate.netreddit.com The highly reactive this compound is rapidly and quantitatively converted into its corresponding stable methyl or ethyl ester derivative. This stable ester can be easily analyzed by TLC without degradation.

The progress of the reaction is therefore observed by the disappearance of the starting 2-benzothiazoleacetic acid spot and the appearance of a new, less polar spot corresponding to the newly formed ester. researchgate.netresearchgate.net

Experimental Procedure

A typical procedure for monitoring the reaction progress involves the following steps:

Sample Preparation: At various time intervals, a small aliquot of the reaction mixture is withdrawn. This aliquot is immediately treated with a few drops of dry methanol or ethanol to convert the this compound into its corresponding ester.

Spotting: Using a capillary tube, the prepared sample is spotted onto a TLC plate (typically silica gel 60 F254). Alongside the reaction mixture spot, a spot of the pure starting material, 2-benzothiazoleacetic acid, is also applied as a reference. A co-spot, where the reaction mixture is spotted on top of the starting material spot, can also be useful for confirming the identity of the spots. umlub.pl

Development: The TLC plate is then placed in a developing chamber containing a suitable mobile phase. The chamber should be saturated with the solvent vapors to ensure proper development of the chromatogram. umlub.pl

Visualization: After the solvent front has moved up the plate, the plate is removed, the solvent front is marked, and the plate is dried. The spots are then visualized, typically under a UV lamp at 254 nm, as benzothiazole derivatives are often UV-active. reddit.comCurrent time information in Bangalore, IN.

Mobile Phase Selection and Rf Values

The choice of the mobile phase (eluent) is critical for achieving good separation between the starting material and the product derivative. The polarity of the eluent is adjusted to obtain a retention factor (Rf) for the starting material of approximately 0.2-0.4, which generally provides optimal resolution.

2-Benzothiazoleacetic acid is a carboxylic acid and is therefore a relatively polar compound. It will have a stronger affinity for the polar silica gel stationary phase and thus a lower Rf value.

The methyl or ethyl ester of 2-benzothiazoleacetic acid is less polar than the corresponding carboxylic acid. Consequently, it will travel further up the TLC plate, resulting in a higher Rf value.

A common solvent system for separating compounds of differing polarities, such as a carboxylic acid and its ester, is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. The ratio can be adjusted to achieve the desired separation. For instance, a starting point could be a 7:3 or 1:1 mixture of n-hexane:ethyl acetate.

The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. savemyexams.comstudymind.co.uk

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Mobile Phase (n-Hexane:Ethyl Acetate) | Expected Rf Value | Visualization |

| 2-Benzothiazoleacetic Acid | 1:1 | ~ 0.3 - 0.4 | UV (254 nm) |

| Methyl 2-benzothiazoleacetate | 1:1 | ~ 0.6 - 0.7 | UV (254 nm) |

Note: The Rf values are illustrative and can vary depending on the exact experimental conditions such as the specific batch of silica gel, chamber saturation, and temperature.

Interpreting the Results

The progression of the reaction is monitored by observing the changes in the TLC plate over time.

At the beginning of the reaction (t=0): A prominent spot corresponding to 2-benzothiazoleacetic acid will be visible.

As the reaction proceeds: The intensity of the starting material spot will decrease, while a new spot with a higher Rf value, corresponding to the ester derivative, will appear and intensify.

At completion: The spot for 2-benzothiazoleacetic acid will have completely disappeared, and only the spot for the ester derivative will be prominent. libretexts.org

This systematic use of TLC provides a reliable and efficient means to determine the endpoint of the reaction, ensuring the complete conversion of the carboxylic acid to the desired this compound before proceeding with subsequent reaction steps or work-up procedures.

Theoretical and Computational Chemistry Studies on 2 Benzothiazoleacetyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Benzothiazoleacetyl chloride, these calculations would provide insights into its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. scirp.orgnih.gov A common approach for a molecule like this compound would involve the B3LYP functional combined with a basis set such as 6-31+G(d,p). scirp.orgscirp.org This level of theory is widely used for optimizing molecular geometries and calculating thermodynamic properties of benzothiazole (B30560) derivatives. scirp.orgmdpi.com

The geometry optimization process would yield the most stable three-dimensional arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the benzothiazole ring system and the orientation of the acetyl chloride side chain.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

| C-S Bond Length (thiazole) | 1.75 Å |

| C=N Bond Length (thiazole) | 1.32 Å |

| C-C Bond Length (benzene) | 1.40 Å |

| C-Cl Bond Length | 1.79 Å |

| C-C-N Bond Angle | 115° |

| S-C-N Bond Angle | 110° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy would also be calculated to assess the molecule's stability. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO would likely have significant contributions from the acetyl chloride moiety, particularly the carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These energy values are hypothetical and serve to illustrate the expected output of an FMO analysis.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), to further quantify the molecule's reactivity. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for investigating the pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, computational studies could elucidate its synthesis mechanism, for instance, from 2-mercaptobenzothiazole, or its reactivity in nucleophilic acyl substitution reactions.

By mapping the potential energy surface of a reaction, the structures of transition states can be located. Frequency calculations are then performed to confirm that a transition state has a single imaginary frequency corresponding to the reaction coordinate. nih.gov The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can predict various spectroscopic properties, which can aid in the characterization of a molecule. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This allows for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the acetyl chloride group and the characteristic vibrations of the benzothiazole ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical chemical shifts can be correlated with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. scirp.orgresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. scirp.org The primary electronic transitions in benzothiazole derivatives often involve HOMO to LUMO excitations. scirp.org

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques can be used to explore the conformational landscape of this compound and its interactions with other molecules.

Conformational Analysis: The rotation around single bonds, such as the bond connecting the acetyl group to the benzothiazole ring, can lead to different conformers. A potential energy surface scan can be performed by systematically rotating this bond to identify the most stable conformers and the energy barriers between them. mdpi.com This is important for understanding the molecule's flexibility and its preferred shape in different environments.

Intermolecular Interactions: Molecular modeling can also be used to study how this compound interacts with other molecules, such as solvents or reactants. Techniques like molecular docking can predict the preferred binding orientation and affinity of the molecule to a receptor or active site. nih.govmdpi.com The analysis of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, can provide a deeper understanding of these intermolecular associations. mdpi.com

Applications of 2 Benzothiazoleacetyl Chloride in Non Biological Advanced Materials and Chemical Synthesis

Role as a Synthetic Building Block for Complex Chemical Structures

The fundamental reactivity of 2-Benzothiazoleacetyl chloride as an acylating agent makes it a prime candidate for constructing more elaborate molecular architectures.

The electrophilic nature of the acetyl chloride moiety allows for facile reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity enables the introduction of the benzothiazole (B30560) unit into various organic frameworks, leading to the synthesis of amides, esters, and thioesters. These resulting compounds can serve as key intermediates in multi-step syntheses or as the final functional molecules themselves. The benzothiazole core, known for its unique electronic and photophysical properties, can impart desirable characteristics to the target molecules.

For instance, the reaction of this compound with a primary amine would yield an N-substituted 2-(benzothiazol-2-yl)acetamide. The general reaction scheme is presented below:

General Reaction Scheme:

Where R represents a generic organic substituent.

This straightforward amide bond formation is a cornerstone of organic synthesis, allowing for the systematic modification of molecular properties by varying the 'R' group.

The benzothiazole nucleus is a known coordinating motif for various metal ions. By functionalizing the acetyl chloride group, it is possible to synthesize multidentate ligands with tailored electronic and steric properties. For example, reaction with a molecule containing a secondary amine and another donor atom (such as a pyridine (B92270) or imidazole) could lead to the formation of a tridentate ligand.

Hypothetical Ligand Synthesis:

| Reactant 1 | Reactant 2 | Resulting Ligand Structure (Schematic) | Potential Metal Coordination |

| This compound | 2-Amino-N-ethylpyridine | Benzothiazole-acetamide-ethyl-pyridine | Tridentate (N, N, N) |

| This compound | 2-(Methylamino)ethanol | Benzothiazole-acetamide-ethyl-alcohol | Tridentate (N, N, O) |

These advanced ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The electronic properties of the benzothiazole ring can influence the catalytic activity of the metal center, offering a tunable platform for catalyst design.

Development of Materials with Specific Optical and Electronic Properties

The benzothiazole moiety is a well-established chromophore and fluorophore, and its incorporation into larger molecular systems can lead to materials with interesting photophysical characteristics.

By reacting this compound with molecules containing electron-donating or electron-withdrawing groups, it is possible to create "push-pull" systems. In these systems, the benzothiazole ring can act as an electron-accepting or -donating component, depending on the nature of the substituent introduced via the acetyl chloride group. This charge asymmetry is a key factor in achieving high second-order NLO responses.

The benzothiazole ring system is a core component of many dyes and fluorescent probes. The acetyl chloride functionality of this compound allows for its covalent attachment to other molecular scaffolds, thereby imparting or modifying their fluorescent properties. For example, it can be used to label biomolecules or to create fluorescent sensors.

The emission and absorption properties of the resulting fluorophores can be fine-tuned by altering the substituents on the benzothiazole ring or by extending the π-conjugated system through reactions at the acetyl chloride position.

Potential Fluorophore Synthesis:

| Starting Material | Reactant | Resulting Fluorophore (General Structure) | Potential Application |

| This compound | 4-Aminophenol | Benzothiazole-acetamide-phenol | pH-sensitive fluorescent probe |

| This compound | Dansyl cadaverine | Benzothiazole-acetamide-dansyl | FRET sensor component |

Strategies for Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. The reactivity of this compound makes it an excellent starting point for DOS.

A library of compounds can be readily generated by reacting this compound with a diverse set of building blocks containing nucleophilic functional groups. This parallel synthesis approach can quickly produce a large number of novel benzothiazole derivatives.

Example of a Diversity-Oriented Synthesis Approach:

A multi-well plate could be set up where each well contains a solution of this compound. To each well, a different amine-containing building block is added. After a simple reaction and work-up procedure, a library of amides is generated.

The inherent reactivity of the acetyl chloride functional group, coupled with the electronic and structural properties of the benzothiazole moiety, makes this compound a valuable precursor in the synthesis of a variety of non-biological materials and complex organic structures.

Role in Polymer Synthesis

This compound can serve as a key monomer in the production of specialty polymers, particularly polyamides and polyesters. The highly reactive acetyl chloride group readily undergoes condensation reactions with diamines and diols to form robust polymer chains. The incorporation of the benzothiazole unit into the polymer backbone is anticipated to bestow unique properties upon the resulting materials.

Potential Properties of Benzothiazole-Containing Polymers:

| Property | Potential Advantage |

| Thermal Stability | The rigid, aromatic structure of the benzothiazole ring can enhance the thermal resistance of the polymer. |

| Optical Properties | Benzothiazole derivatives are known to exhibit fluorescence, suggesting that polymers incorporating this moiety could have applications in optoelectronics. |

| Corrosion Resistance | The sulfur and nitrogen atoms in the benzothiazole ring can chelate with metal surfaces, offering potential for anti-corrosion coatings. |

| Mechanical Strength | The aromatic nature of the monomer can contribute to the rigidity and strength of the polymer chains. |

These characteristics suggest that polymers derived from this compound could find applications in high-performance plastics, specialty coatings, and electronic components.

Use as a Precursor for Functional Dyes and Pigments

The benzothiazole core is a well-known chromophore present in many commercial dyes. By utilizing this compound as a synthetic intermediate, novel functional dyes with tailored properties can be developed. The acetyl chloride group provides a convenient handle for attaching various auxochromes and other functional groups to the benzothiazole ring system, allowing for the fine-tuning of color, solubility, and binding affinity.

Synthetic Utility in Dye Chemistry:

| Reaction Type | Reactant | Resulting Functional Group |

| Esterification | Alcohols/Phenols | Ester |

| Amidation | Amines | Amide |

| Friedel-Crafts Acylation | Aromatic Compounds | Ketone |

These reactions enable the creation of a diverse library of benzothiazole-based dyes for potential use in textiles, printing inks, and advanced imaging applications.

Intermediate in the Synthesis of Corrosion Inhibitors

The benzothiazole scaffold is a recognized pharmacophore for the development of effective corrosion inhibitors. The sulfur and nitrogen heteroatoms can strongly adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. This compound serves as a valuable starting material for synthesizing more complex benzothiazole derivatives with enhanced anti-corrosion properties. By reacting the acetyl chloride with various amines, alcohols, or other nucleophiles, molecules with tailored solubility and enhanced surface adhesion can be prepared.

Future Research Directions in the Field of Benzothiazoleacetyl Chloride Chemistry

The full potential of this compound in materials science and synthetic chemistry is yet to be fully realized. Future research is expected to focus on several key areas:

Development of Novel Polymer Architectures

Further exploration into the polymerization of this compound with a wider range of co-monomers is a promising avenue. This could lead to the development of novel copolymers with precisely controlled properties. Research into dendritic and hyperbranched polymers based on this monomer could also yield materials with unique solution and bulk properties for applications in drug delivery and catalysis.

Exploration in Organic Electronics

The inherent electronic properties of the benzothiazole ring suggest that derivatives of this compound could be investigated for applications in organic electronics. Future work may involve the synthesis of conjugated molecules and polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The acetyl chloride group offers a versatile point of attachment for incorporating these molecules into larger conjugated systems.

Design of Advanced Chemosensors

The benzothiazole nucleus is known to interact with various metal ions and anions. This property can be harnessed to develop novel chemosensors. Future research could focus on synthesizing derivatives of this compound that exhibit a measurable change in their optical or electronic properties upon binding to a specific analyte. Such sensors could find applications in environmental monitoring and medical diagnostics.

Catalytic Applications

The development of metal complexes featuring ligands derived from this compound is another intriguing area for future investigation. The sulfur and nitrogen atoms of the benzothiazole ring, along with functional groups introduced via the acetyl chloride moiety, could act as effective coordination sites for various transition metals. These complexes could then be explored for their catalytic activity in a range of organic transformations.

Q & A

Q. What are the recommended laboratory synthesis protocols for 2-Benzothiazoleacetyl chloride?

- Methodological Answer : this compound is typically synthesized via acylation of 2-aminobenzothiazole derivatives using chloroacetyl chloride. A standard procedure involves refluxing equimolar quantities of 2-aminobenzothiazole and chloroacetyl chloride in dry benzene for 1 hour. Post-reaction, the mixture is filtered, washed with sodium bicarbonate to neutralize excess acid, and recrystallized from ethanol (yield ~80%) . Solvent selection (e.g., dichloromethane) and base optimization (e.g., diisopropylethylamine) can improve reaction efficiency, as demonstrated in analogous acylation reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Respirators are recommended for high-concentration exposures .

- Storage : Store in a cool, dry, well-ventilated area, away from moisture and incompatible reagents (e.g., amines, alcohols).

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Melting Point Analysis : Determine uncorrected melting points using capillary methods to compare with literature values .

- Spectroscopic Characterization : Employ NMR and IR spectroscopy to confirm the acetyl chloride moiety (e.g., C=O stretch at ~1800 cm) and benzothiazole ring structure .

- Recrystallization : Purify the compound using ethanol or dichloromethane to remove unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in benzothiazole acylation reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., dichloromethane, DMF) to stabilize intermediates and reduce side reactions. Dichloromethane has shown superior reactivity in analogous chloroacetylations .

- Base Selection : Use non-nucleophilic bases (e.g., diisopropylethylamine) to avoid competing reactions.

- Temperature Control : Reflux conditions (~80°C in benzene) balance reaction rate and decomposition risks .

Q. What analytical techniques resolve contradictions in reported spectral data for benzothiazole-acetylated derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and rule out impurities.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry observed in NMR data .

- Comparative Solvent Studies : Analyze solvent effects on NMR chemical shifts to distinguish between structural isomers .

Q. How does the benzothiazole ring influence the reactivity of this compound compared to simpler acyl chlorides?

- Methodological Answer :

- Electron-Withdrawing Effects : The benzothiazole ring increases electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitutions (e.g., with amines or alcohols).

- Steric Hindrance : Bulky substituents on the benzothiazole ring may slow reactions with sterically hindered nucleophiles.

- Hydrolysis Stability : Compared to benzoyl chloride, this compound hydrolyzes faster in aqueous conditions due to enhanced electrophilicity .

Q. What strategies mitigate side reactions during amide synthesis using this compound?

- Methodological Answer :

- Controlled Addition : Add the acyl chloride dropwise to the nucleophile (e.g., amine) at 0–5°C to minimize exothermic side reactions.

- In Situ Quenching : Use scavengers (e.g., molecular sieves) to absorb HCl byproducts, which can catalyze decomposition .

- Solvent Dryness : Ensure absolute anhydrous conditions (e.g., dry benzene or THF) to prevent hydrolysis .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.